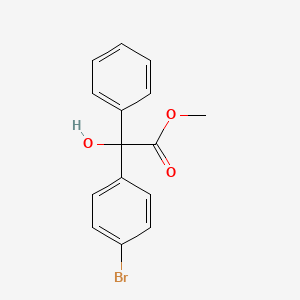![molecular formula C13H10BrOP B12824939 3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)
3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide is a complex organic compound that belongs to the class of benzo[b]phosphindoles This compound is characterized by the presence of a bromine atom, a methyl group, and a phosphindole oxide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-5H-benzo[b]phosphindole, followed by oxidation to introduce the oxide functionality. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the phosphindole ring, potentially leading to the formation of more complex phosphine oxides.
Reduction: Reduction reactions can remove the oxide group, converting the compound back to its phosphindole form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order phosphine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide exerts its effects is primarily through its interaction with molecular targets. The bromine and oxide groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-5H-benzo[b]phosphindole: Lacks the bromine and oxide groups, making it less reactive in certain chemical reactions.
3-Bromo-5H-benzo[b]phosphindole: Similar structure but without the methyl group, affecting its steric and electronic properties.
5-Methyl-5H-benzo[b]phosphindole 5-oxide:
Uniqueness
3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide stands out due to the combination of its bromine, methyl, and oxide groups. This unique combination enhances its reactivity and makes it a versatile compound in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C13H10BrOP |
|---|---|
Poids moléculaire |
293.09 g/mol |
Nom IUPAC |
3-bromo-5-methylbenzo[b]phosphindole 5-oxide |
InChI |
InChI=1S/C13H10BrOP/c1-16(15)12-5-3-2-4-10(12)11-7-6-9(14)8-13(11)16/h2-8H,1H3 |
Clé InChI |
FIRUBHYRTJEIRF-UHFFFAOYSA-N |
SMILES canonique |
CP1(=O)C2=CC=CC=C2C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


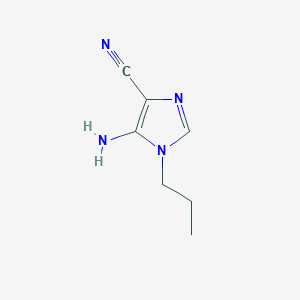
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)


![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
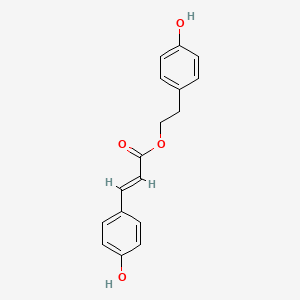
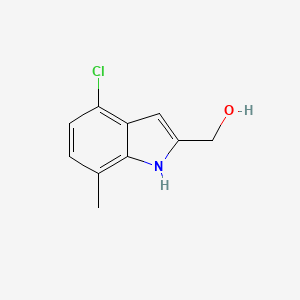

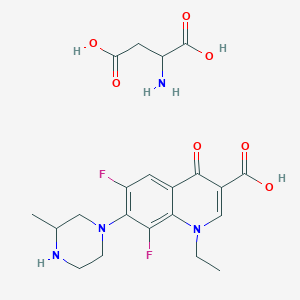
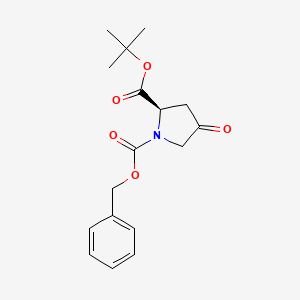


![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)
